molecular formula C14H9BrN2O4 B5609733 methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate

methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate

Cat. No. B5609733
M. Wt: 349.14 g/mol
InChI Key: CTDNSFYIPHJIFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves strategic condensation reactions, highlighting the compound's complex synthesis pathway. One study describes the synthesis and mesomorphic behavior of cholesteryl and methyl 1,3,4-oxadiazole derivatives, indicating the critical role of structural modification in determining compound properties (Han, Wang, Zhang, & Zhu, 2010).

Molecular Structure Analysis

The structural and electronic characteristics of similar molecules have been explored through ab initio and DFT levels, offering insights into geometrical parameters, electronic properties, and stability. Such studies facilitate a deeper understanding of the compound's molecular structure (Amiri, Makarem, Ahmar, & Ashenagar, 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole compounds often result in the formation of heterocyclic structures with distinct properties. For instance, the reaction between specific reagents under mild conditions yielded sterically congested 1,3,4-oxadiazole derivatives, showcasing the reactivity and potential for complex chemical transformations (Holagh & Maharramov, 2012).

Physical Properties Analysis

The phase behaviors of oxadiazole derivatives, as investigated through polarising microscopic and calorimetric studies, reveal the influence of structural variations on mesomorphic temperature ranges. This underscores the significance of molecular design in tailoring the physical properties of such compounds (Han, Wang, Zhang, & Zhu, 2010).

properties

IUPAC Name

methyl 4-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c1-19-14(18)9-4-2-8(3-5-9)13-16-12(17-21-13)10-6-7-11(15)20-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNSFYIPHJIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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